molecular formula C7ClN5 B14287031 5-Chloropyrimidine-2,4,6-tricarbonitrile CAS No. 139444-93-2

5-Chloropyrimidine-2,4,6-tricarbonitrile

Cat. No.: B14287031
CAS No.: 139444-93-2
M. Wt: 189.56 g/mol
InChI Key: GPUVZUFBNCWSQQ-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2,4,6-tricarbonitrile is a heterocyclic organic compound with the molecular formula C7HClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-2,4,6-tricarbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a series of reactions including nucleophilic displacement, oxidation, and chlorination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield 4-amino derivatives .

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-2,4,6-tricarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrimidine-2,4,6-tricarbonitrile is unique due to its tricarbonitrile substitution, which imparts distinct electronic properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .

Properties

CAS No.

139444-93-2

Molecular Formula

C7ClN5

Molecular Weight

189.56 g/mol

IUPAC Name

5-chloropyrimidine-2,4,6-tricarbonitrile

InChI

InChI=1S/C7ClN5/c8-7-4(1-9)12-6(3-11)13-5(7)2-10

InChI Key

GPUVZUFBNCWSQQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=NC(=N1)C#N)C#N)Cl

Origin of Product

United States

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